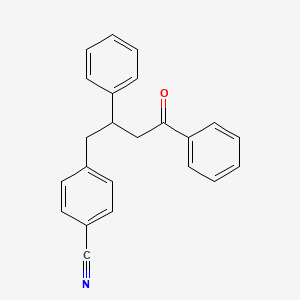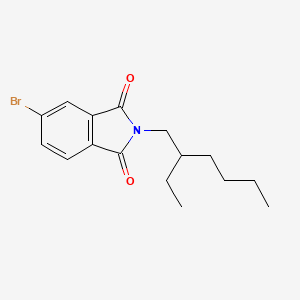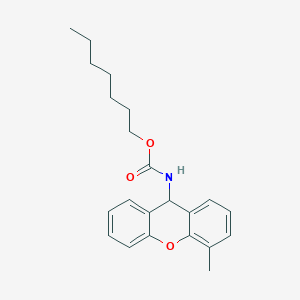
heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate is a chemical compound with the molecular formula C22H27NO3 It is known for its unique structure, which includes a heptyl group attached to a carbamate moiety, and a xanthene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate typically involves the reaction of 4-methyl-9H-xanthene-9-carboxylic acid with heptylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets. The xanthene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptyl N-(9H-xanthen-9-yl)carbamate
- Heptyl N-(4-methyl-9H-xanthen-9-yl)urea
- Heptyl N-(4-methyl-9H-xanthen-9-yl)thiocarbamate
Uniqueness
Heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate is unique due to the presence of the 4-methyl group on the xanthene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Eigenschaften
CAS-Nummer |
7473-59-8 |
|---|---|
Molekularformel |
C22H27NO3 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C22H27NO3/c1-3-4-5-6-9-15-25-22(24)23-20-17-12-7-8-14-19(17)26-21-16(2)11-10-13-18(20)21/h7-8,10-14,20H,3-6,9,15H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
VPYDYEUDCPVQKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)
![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)
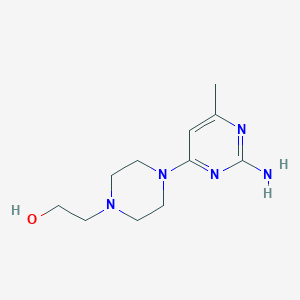
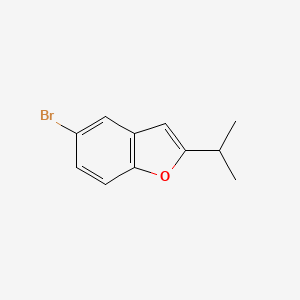

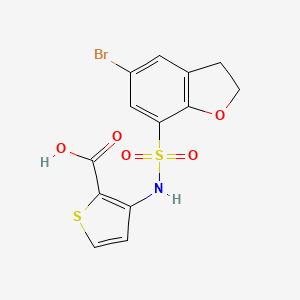
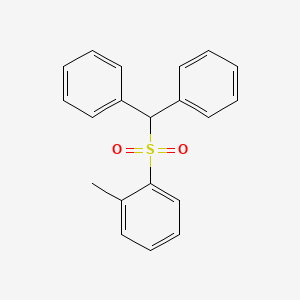
![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
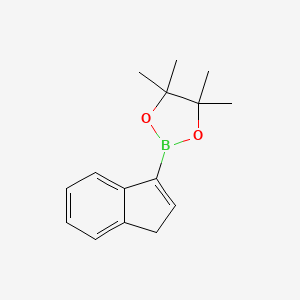
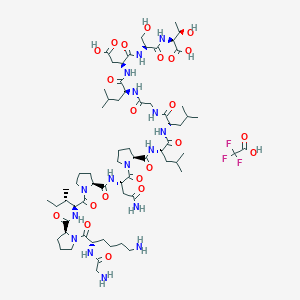
![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)
